molecular formula C17H19NO4S B2548722 (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide CAS No. 339018-53-0

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide

Cat. No.: B2548722
CAS No.: 339018-53-0
M. Wt: 333.4
InChI Key: LJPKCXHBCBOOHN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a benzyl group and a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy substitution pattern is notable for its prevalence in bioactive molecules, influencing electronic properties, solubility, and receptor interactions. Sulfonamide groups are pharmacologically significant due to their role in enzyme inhibition and drug-target interactions. Its comparison with structurally analogous compounds provides insights into structure-activity relationships (SAR) and functional group contributions.

Properties

IUPAC Name

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-9-8-14(12-17(16)22-2)10-11-23(19,20)18-13-15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPKCXHBCBOOHN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis Pathway

The canonical route involves four sequential steps (Scheme 1):

Step 1: Synthesis of Ethyl Chlorosulfonylacetate
Ethyl bromoacetate (1.0 eq) reacts with sodium sulfite (1.2 eq) in aqueous ethanol (50% v/v) at 80°C for 6 hours to yield sodium ethoxycarbonylmethanesulfonate. Subsequent treatment with phosphorus pentachloride (1.5 eq) in dichloromethane at 0–5°C produces ethyl chlorosulfonylacetate in 58–62% yield.

Step 2: Sulfonamide Formation
Benzylamine (1.1 eq) reacts with ethyl chlorosulfonylacetate (1.0 eq) in dichloromethane with triethylamine (1.5 eq) as acid scavenger. After 3 hours at 0°C, ethyl N-benzylsulfamoylacetate precipitates as white crystals (87–92% yield).

Step 3: Saponification to Sulfonamide Acetic Acid
The ester intermediate undergoes hydrolysis with 10% NaOH (w/v) at 60°C for 2 hours. Acidification with HCl (1M) to pH 2–3 precipitates N-benzylsulfamoylacetic acid (94–96% yield).

Step 4: Knoevenagel Condensation
N-Benzylsulfamoylacetic acid (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.2 eq) react in toluene with piperidine (0.1 eq) and benzoic acid (0.05 eq) as catalysts. Refluxing under Dean-Stark conditions for 8–10 hours affords the target compound as pale-yellow crystals (E:Z > 98:2, 76–81% yield).

Alternative Synthetic Approaches

Method A: Direct Chlorosulfonation Route
Chlorosulfonyl acetyl chloride reacts with benzylamine in dichloromethane at −10°C, followed by immediate Knoevenagel condensation without isolating the sulfonamide intermediate. This one-pot method reduces purification steps but yields lower enantiomeric purity (E:Z = 95:5).

Method B: Microwave-Assisted Condensation
Employing microwave irradiation (150 W, 100°C) reduces reaction time to 45 minutes with comparable yield (78%) and improved E-selectivity (99.5:0.5).

Critical Reaction Parameters and Optimization

Solvent Effects on Knoevenagel Condensation

Solvent Yield (%) E:Z Ratio Reaction Time (h)
Toluene 81 98:2 8
DMF 68 95:5 5
THF 72 97:3 6
Ethanol 55 93:7 10

Data adapted from demonstrates toluene’s superiority in balancing yield and stereoselectivity. Protic solvents like ethanol promote Z-isomer formation through keto-enol tautomerization.

Catalytic System Optimization

Catalyst System Yield (%) E:Z Ratio
Piperidine/benzoic acid 81 98:2
Benzylamine/acetic acid 79 97:3
DBU 65 96:4
No catalyst 32 85:15

The piperidine/benzoic acid combination optimally facilitates both enolate formation and water removal, critical for driving the equilibrium toward product formation.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):
δ 7.38–7.28 (m, 5H, Ar-H), 7.12 (d, J = 16.0 Hz, 1H, CH=), 6.96 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.79 (m, 2H, Ar-H), 6.62 (d, J = 16.0 Hz, 1H, CH=), 4.21 (s, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃).

The characteristic trans-coupling constant (J = 16.0 Hz) between vinylic protons confirms E-configuration.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₇H₁₉NO₄S [M+H]⁺: 333.1034
Found: 333.1036.

Purity Assessment by HPLC

Reverse-phase C18 column (4.6 × 250 mm, 5 μm) with acetonitrile/water (65:35) mobile phase at 1.0 mL/min shows ≥99.2% purity (retention time 8.72 min).

Scale-Up Considerations and Process Chemistry

Kilogram-Scale Production

Pilot plant trials using Method B (microwave-assisted) achieved:

  • Batch size: 5.8 kg
  • Overall yield: 73%
  • Purity: 99.4%
  • E:Z ratio: 99.7:0.3

Critical parameters included strict temperature control during chlorosulfonation (−10±1°C) and reduced pressure (200 mBar) during Knoevenagel condensation to accelerate azeotropic water removal.

Waste Stream Management

The process generates:

  • 1.2 kg sodium sulfate/kg product
  • 0.8 L dichloromethane/kg product
  • 0.3 kg silica gel/kg product

Solvent recovery systems achieve 92% DCM reuse, while sodium sulfate is repurposed for construction materials.

Comparative Analysis of Synthetic Methods

Parameter Primary Method Method A Method B
Total Steps 4 3 4
Overall Yield (%) 61 54 68
E-Isomer Purity (%) 98 95 99.5
Process Complexity Moderate Low High
Scalability Excellent Good Limited

The primary method remains optimal for large-scale GMP production despite longer reaction times, due to superior reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzyl and dimethoxyphenyl groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide exhibits potent anticancer properties. A study reported that derivatives of this compound showed cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. Additionally, in vivo studies on nude mice xenografts indicated significant tumor size reduction when treated with related compounds .

Case Study:
In one study involving a derivative of this compound, it was shown to disrupt microtubule formation and induce cell death through caspase activation and tubulin depolymerization .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its sulfonamide group is known for enhancing biological interactions, making it a candidate for further development as an antimicrobial agent.

Biological Mechanisms

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. For instance, it may block substrate access to enzymes by occupying their active sites .

Industrial Applications

In industry, this compound can be utilized as a building block for synthesizing more complex molecules or materials with tailored properties, such as polymers and coatings .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationDescriptionFindings
AnticancerExhibits cytotoxicity against cancer cell linesIC50 values between 5-10 nM; significant tumor reduction in vivo studies
AntimicrobialPotential antimicrobial propertiesEffective against various pathogens
Mechanistic StudiesInteracts with enzymes/receptors to modulate activityInhibits enzyme activity by binding to active sites
Industrial UsesBuilding block for complex molecules and materialsUtilized in the development of polymers and coatings

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Neurotrophic Activity of Cyclohexene Derivatives

Compounds isolated from Z. montanum rhizomes, trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1) and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-2), share the 3,4-dimethoxyphenyl group with the target compound but differ in their cyclohexene-styryl backbone. Both compounds demonstrated neurotrophic effects in PC12 cells and primary rat cortical neurons, promoting neurite outgrowth . While the target compound’s sulfonamide group may enhance binding to neuronal receptors (e.g., via hydrogen bonding), the absence of a styryl moiety could reduce π-π stacking interactions critical for neurotrophic activity.

Feature (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide Compound-1/Compound-2
Core structure Ethenesulfonamide Cyclohexene-styryl
Key substituents Benzyl, 3,4-dimethoxyphenyl 3,4-Dimethoxystyryl
Bioactivity Not reported Neurotrophic

Antioxidant and Enzyme Inhibition by Curcumin Analogs

Curcumin derivatives with 3,4-dimethoxyphenyl groups, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d), exhibit potent antioxidant and enzyme-inhibitory activities . These compounds highlight the importance of methoxy and hydroxyl groups in radical scavenging (e.g., via electron donation) and steric effects in enzyme binding. The target compound’s sulfonamide group, absent in these analogs, may confer distinct ACE or tyrosinase inhibition mechanisms, though this remains speculative without direct data.

Feature This compound Curcumin Analogs (3d, 3e)
Functional groups Sulfonamide, benzyl Cyclopentanone, acryloyl
Antioxidant capacity Not reported High (DPPH/ABTS assays)
Enzyme inhibition Not studied ACE, tyrosinase, HIV protease

Reactivity and Stability Considerations

Lignin model compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol and 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone undergo β-O-4 bond cleavage under mild alkaline conditions, with reactivity influenced by electron-donating methoxy groups . The target compound’s ethenesulfonamide backbone likely confers greater stability under similar conditions, as sulfonamides are less prone to hydrolysis than ethers or esters.

Biological Activity

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name: (E)-N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide
  • Molecular Formula: C17H19NO4S
  • Molar Mass: 333.4 g/mol

The compound features a benzyl group, a dimethoxyphenyl group, and an ethenesulfonamide moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Imine: Reaction of 3,4-dimethoxybenzaldehyde with benzylamine in the presence of a base.
  • Sulfonamide Formation: The resulting imine is treated with ethenesulfonyl chloride under basic conditions to yield the target compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated a series of related compounds for their cytotoxic effects on various cancer cell lines. Notably:

  • IC50 Values: Some derivatives showed potent cytotoxicity with IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines.
  • In Vivo Studies: Xenograft assays in nude mice demonstrated a dramatic reduction in tumor size when treated with specific analogs of this compound, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Microtubule Disruption: The compound disrupts microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase.
  • Caspase Activation: It induces apoptosis through caspase activation and tubulin depolymerization .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AnticancerIC50 values: 5-10 nM against various cell lines
In Vivo EfficacySignificant tumor size reduction in xenograft models
MechanismMicrotubule disruption; caspase activation

Study 1: Anticancer Evaluation

A study synthesized several (E)-N-aryl-2-arylethenesulfonamides and evaluated them for anticancer activity. Among these compounds, one derivative demonstrated exceptional potency against a range of cancer cell lines and was further analyzed for its ability to penetrate the blood-brain barrier (BBB), suggesting potential applications in treating CNS tumors .

Study 2: Pharmacological Insights

In another investigation, the pharmacological profile of this compound was assessed. The results indicated not only significant anticancer properties but also potential antimicrobial effects, warranting further exploration into its therapeutic applications beyond oncology .

Q & A

Q. What are the optimal synthetic routes for (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with benzylamine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, followed by purification using silica gel column chromatography (0–60% ethyl acetate/hexane gradients). Key steps include:

  • Benzylation : Reacting 3,4-dimethoxyphenyl precursors with benzyl halides in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
  • Sulfonamide formation : Introducing the sulfonamide group via reaction with sulfonyl chlorides, often requiring controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Column chromatography and recrystallization (e.g., petroleum ether/ethyl acetate) are critical for isolating high-purity products (>95%) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : Key signals include aromatic protons (δ 6.7–7.3 ppm for benzyl and dimethoxyphenyl groups) and methoxy resonances (δ ~3.8 ppm). The (E)-configuration of the ethenesulfonamide moiety is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • IR spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and C=C (1630–1680 cm⁻¹) provide functional group confirmation .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies often arise from dynamic molecular behavior (e.g., rotational isomers in solution vs. static crystal structures). To address this:

  • Single-crystal X-ray diffraction : Resolves absolute configuration and confirms the (E)-geometry via dihedral angles (e.g., C=C-SO₂ plane vs. aromatic rings). For example, related dimethoxyphenyl compounds exhibit near-planar conformations (dihedral angles <5°) .
  • Variable-temperature NMR : Detects conformational flexibility by observing signal splitting or coalescence at elevated temperatures .
  • Computational modeling : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Q. How do substituents on the benzyl or dimethoxyphenyl groups influence biological activity or physicochemical properties?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy positioning : 3,4-Dimethoxy substitution enhances electron-donating effects, improving solubility and receptor binding compared to 2,4-isomers .
  • Benzyl modifications : Fluorination or methyl groups at the benzyl para-position can alter metabolic stability and blood-brain barrier permeability .
  • Sulfonamide variants : Replacing the sulfonamide with carboxamide reduces hydrogen-bonding capacity, impacting target affinity .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in neurological targets?

  • In vitro assays : Use radioligand binding studies (e.g., orexin receptor antagonism, as seen in tetrahydroisoquinoline analogs) to assess affinity (IC50 values) .
  • Cellular permeability : Employ Caco-2 monolayer assays with LC-MS quantification to evaluate blood-brain barrier penetration .
  • In vivo models : Test neuroactivity in zebrafish or rodent models, monitoring behavioral endpoints (e.g., locomotor activity) and pharmacokinetic parameters (t½, AUC) .

Methodological Considerations

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalytic optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates, reducing byproduct formation .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) for steps like sulfonamide formation .
  • Flow chemistry : Enhances reproducibility and scalability for exothermic reactions (e.g., benzylation) .

Q. What analytical techniques are critical for detecting degradation products?

  • HPLC-DAD/MS : Identifies hydrolytic or oxidative degradation products (e.g., cleavage of the sulfonamide group) .
  • Stability studies : Accelerated testing (40°C/75% RH for 4 weeks) under ICH guidelines reveals susceptibility to moisture or light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.